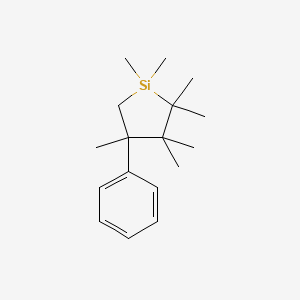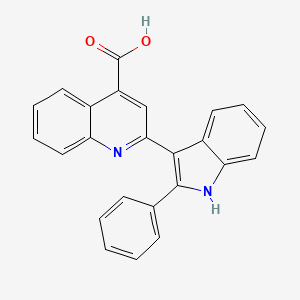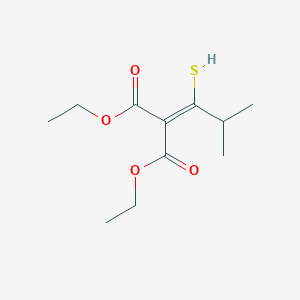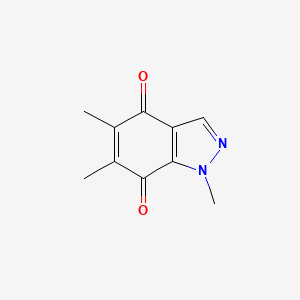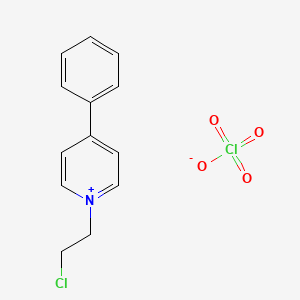
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the chloroethyl group and the phenyl ring in its structure makes it a compound of interest for various synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Phenylpyridine+2-Chloroethyl chloride→1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride
The resulting chloride salt is then treated with perchloric acid to obtain the perchlorate salt:
1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride+HClO4→1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used for halogenation and nitration reactions. These reactions are usually performed under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives where the chloroethyl group is replaced by the nucleophile.
Electrophilic Aromatic Substitution: The major products are halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and the induction of cell death. The phenyl ring can also interact with hydrophobic regions of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)-5-nitriminotetrazole
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-tetrazole
Uniqueness
1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is unique due to the presence of both the chloroethyl group and the phenyl ring. This combination allows for a wide range of chemical reactions and potential applications. The perchlorate anion also contributes to its stability and solubility in various solvents.
Propriétés
Numéro CAS |
89932-28-5 |
|---|---|
Formule moléculaire |
C13H13Cl2NO4 |
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H13ClN.ClHO4/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;2-1(3,4)5/h1-7,9-10H,8,11H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
LHSNCZXZIRPBCR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCl.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



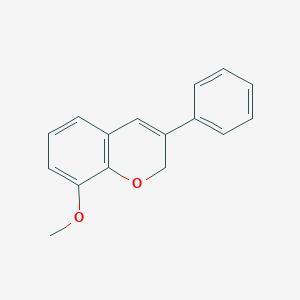
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
